molecular formula C9H16N4S B1312192 N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine CAS No. 72269-94-4

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B1312192
CAS No.: 72269-94-4
M. Wt: 212.32 g/mol
InChI Key: VBEHGFJVPHWMIR-UHFFFAOYSA-N
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Description

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of cyclohexylamine and methylamine with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with cyclohexyl and methyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine: Unique due to its specific substitution pattern.

    1,3,4-thiadiazole derivatives: Share the thiadiazole ring but differ in their substituents and biological activities.

    Cyclohexylamine derivatives: Contain the cyclohexyl group but may have different heterocyclic rings.

Uniqueness

This compound is unique due to its combination of the thiadiazole ring with cyclohexyl and methyl groups, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-13(7-5-3-2-4-6-7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEHGFJVPHWMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214954
Record name N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-94-4
Record name N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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